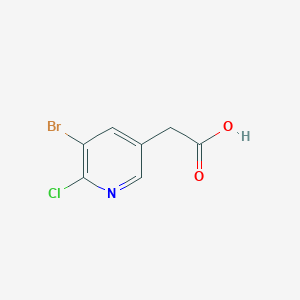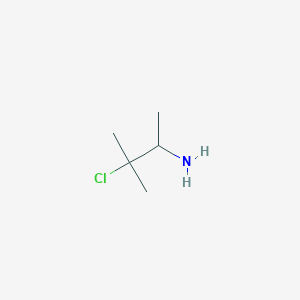
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes bromine, chlorine, and pyridine moieties, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloropyridine with ethyl 3-bromo-4-chloro-1H-pyrazole-5-carboxylate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound acts on the ryanodine receptors in insect muscles, leading to uncontrolled release of calcium ions. This disrupts muscle contraction, causing paralysis and eventually death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethyl 3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate include:
Chlorantraniliprole: Another insecticide with a similar mode of action on ryanodine receptors.
Flubendiamide: An insecticide that also targets calcium channels in insects.
Cyantraniliprole: A compound with a broader spectrum of activity against various insect pests.
Uniqueness
What sets this compound apart is its specific structural features that allow for targeted interactions with molecular receptors. Its combination of bromine, chlorine, and pyridine moieties provides unique reactivity and selectivity in various applications .
Eigenschaften
Molekularformel |
C11H8BrCl2N3O2 |
|---|---|
Molekulargewicht |
365.01 g/mol |
IUPAC-Name |
ethyl 5-bromo-4-chloro-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8BrCl2N3O2/c1-2-19-11(18)8-7(14)9(12)16-17(8)10-6(13)4-3-5-15-10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
GUAWSLNEXRXPLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1C2=C(C=CC=N2)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


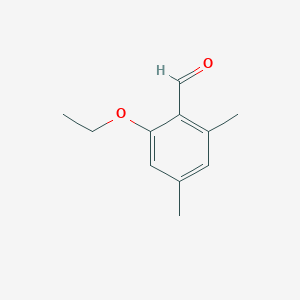
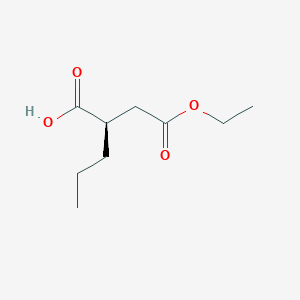
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
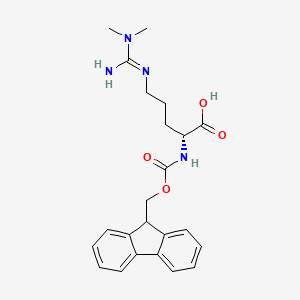
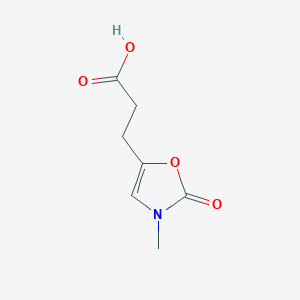
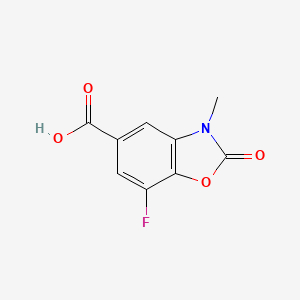
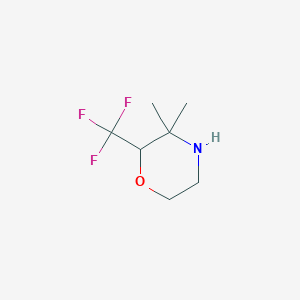
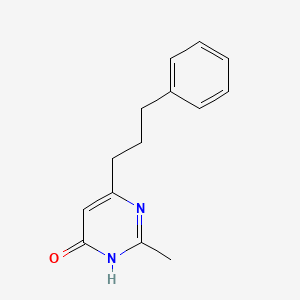
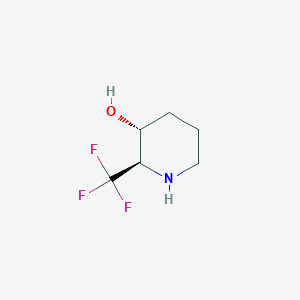
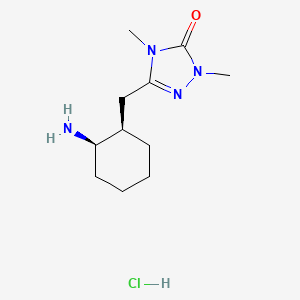

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)
